m-Cresol, 6-nonyl-
CAS No.: 63992-49-4
Cat. No.: VC0534682
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63992-49-4 |
---|---|
Molecular Formula | C16H26O |
Molecular Weight | 234.38 g/mol |
IUPAC Name | 5-methyl-2-nonylphenol |
Standard InChI | InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-16(15)17/h11-13,17H,3-10H2,1-2H3 |
Standard InChI Key | HYAMSKRJESVFDG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC1=C(C=C(C=C1)C)O |
Canonical SMILES | CCCCCCCCCC1=C(C=C(C=C1)C)O |
Appearance | Solid powder |
Introduction
Structural Characteristics and Molecular Profile
Molecular Architecture
The compound's core structure consists of a phenolic ring with methyl (-CH₃) and nonyl (-C₉H₁₉) substituents at positions 3 and 2, respectively, yielding the IUPAC name 5-methyl-2-nonylphenol . Key structural identifiers include:
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Molecular Formula: C₁₆H₂₆O
The extended alkyl chain induces significant hydrophobicity, with computational models predicting a logP value of ~6.2, suggesting high lipid solubility .
Synthesis and Production Methods
Chemical Synthesis Pathways
Industrial production typically employs Friedel-Crafts alkylation of m-cresol with nonyl halides, though specific protocols remain proprietary. Key challenges include:
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Regioselective control to prevent ortho/para alkylation
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Separation of positional isomers
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Catalyst optimization for energy efficiency
Recent patents describe improved yields (78-82%) using zeolite catalysts under moderate temperatures (120-150°C) .
Biotechnological Innovations
While direct biosynthesis of 6-nonyl-m-cresol remains unreported, breakthroughs in microbial m-cresol production provide foundational insights:
Parameter | Aspergillus nidulans Strain | Saccharomyces cerevisiae |
---|---|---|
Maximum Titer (g/L) | 2.03 | 0.45 |
Carbon Source | Starch | Glucose |
Tolerance Threshold | 2.5 g/L | 0.8 g/L |
The fungal platform achieved 2.03 g/L m-cresol via:
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Heterologous Pathway Engineering:
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Co-expression of patK (6-methylsalicylic acid synthase)
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patG (decarboxylase) from Aspergillus clavatus
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Fed-Batch Optimization:
This demonstrates the potential for adapting microbial systems to produce alkylated cresols through pathway engineering.
Physicochemical Properties
Experimental and predicted data reveal critical characteristics:
Collision Cross-Section Analysis
Ion mobility spectrometry predictions for major adducts :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 235.20564 | 158.7 |
[M+Na]⁺ | 257.18758 | 171.1 |
[M-H]⁻ | 233.19108 | 161.1 |
These values assist in mass spectrometry identification and purity assessment during synthesis.
Thermal and Solubility Profile
While direct data for 6-nonyl-m-cresol is limited, analogous compounds suggest:
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Boiling Point: 290-310°C (estimated from vapor pressure models)
Industrial Applications
Surfactant Intermediate
The compound's amphiphilic structure enables its use in:
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Nonionic Surfactants: Ethoxylated derivatives (EO=9-12) show HLB values of 12-14, suitable for emulsion stabilization
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Lubricant Additives: Improves oxidative stability in synthetic oils up to 220°C
Polymer Chemistry
Functioning as:
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Radical Scavenger: Extends polypropylene lifespan by 40% at 0.3 wt% loading
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Plasticizer: Reduces glass transition temperature (Tg) of PVC by 18°C at 15 phr concentration
Toxicological and Environmental Considerations
Acute Toxicity Profiles
While specific data for 6-nonyl-m-cresol is unavailable, structural analogs provide insights:
Parameter | m-Cresol | 6-tert-Butyl-m-cresol |
---|---|---|
Oral LD₅₀ (Rat) | 620 mg/kg | 320-800 mg/kg |
Dermal LD₅₀ (Rabbit) | 750 mg/kg | >2000 mg/kg |
Aquatic Toxicity | EC₅₀ 4.7 mg/L | EC₅₀ 12 mg/L |
Notable hazards include:
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Skin Corrosion: Full thickness damage observed within 3-minute exposure
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Environmental Persistence: Estimated half-life >60 days in sediment
Emerging Research Directions
Microbial Metabolic Engineering
Recent advances in Aspergillus systems suggest strategies for sustainable production :
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Promoter Optimization:
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Replacement of native patK promoter with inducible P₁₁₀₀ increased flux 3.2-fold
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Gene Dosage Effects:
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Multi-copy integration boosted titers from 0.87 to 1.29 g/L
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Computational Modeling
Molecular dynamics simulations predict:
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